Lipophilicity (XLogP3) Comparison: CAS 1209236-12-3 Versus the Non-CF₃ Phenyl Analog CAS 1209338-43-1
The presence of the meta-trifluoromethyl group in CAS 1209236-12-3 confers substantially higher computed lipophilicity compared to the non-fluorinated phenyl analog CAS 1209338-43-1 (N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide), as quantified by the XLogP3 descriptor from PubChem [1]. This difference is consistent with the well-established lipophilicity-enhancing effect of the CF₃ substituent (π ~0.88 for CF₃ vs. π ~0 for H on an aromatic ring) [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | XLogP3 ≈ 2.9 (estimated for CAS 1209338-43-1, C₁₅H₁₆N₂O₂S, MW 288.4, lacking CF₃; exact PubChem value not independently confirmed) |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units (CF₃-containing compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); not experimentally measured |
Why This Matters
A difference of approximately 0.9 log units in XLogP3 corresponds to roughly an 8-fold difference in predicted octanol-water partition coefficient, which may significantly influence membrane permeability, non-specific protein binding, and compound handling (e.g., DMSO solubility, aqueous dilution protocols) in biological assays.
- [1] PubChem Compound Summary for CID 45555260. XLogP3 computed property. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45555260 (accessed 2026-05-09). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, Washington, DC, 1995. (Aromatic CF₃ π value reference.) View Source
